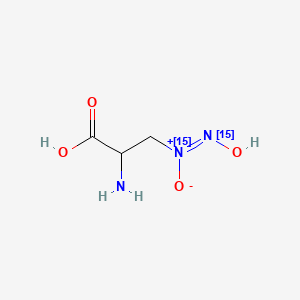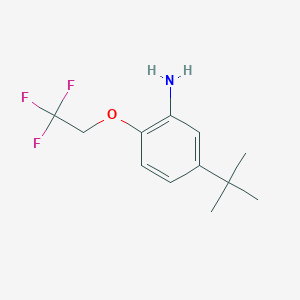
5-tert-Butyl-2-(2,2,2-trifluoroethoxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-(2,2,2-trifluoroethoxy)-phenylamine is an organic compound that features a tert-butyl group, a trifluoroethoxy group, and a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(2,2,2-trifluoroethoxy)-phenylamine typically involves the reaction of 5-tert-butyl-2-hydroxyaniline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-(2,2,2-trifluoroethoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenylamine derivatives depending on the nucleophile used.
Scientific Research Applications
5-tert-Butyl-2-(2,2,2-trifluoroethoxy)-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-(2,2,2-trifluoroethoxy)-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylamine structure can interact with specific binding sites on proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-methyl-1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine: This compound contains a similar trifluoroethoxy group but differs in its overall structure and functional groups.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: This compound also features a tert-butyl group but has a different core structure and functional groups.
Uniqueness
5-tert-Butyl-2-(2,2,2-trifluoroethoxy)-phenylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and trifluoroethoxy groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16F3NO |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
5-tert-butyl-2-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C12H16F3NO/c1-11(2,3)8-4-5-10(9(16)6-8)17-7-12(13,14)15/h4-6H,7,16H2,1-3H3 |
InChI Key |
RXTBXRHUIAJNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


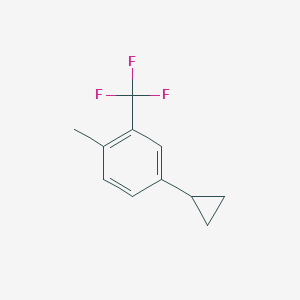
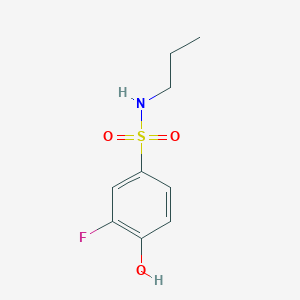
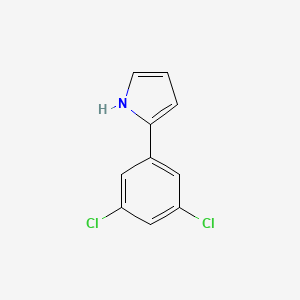
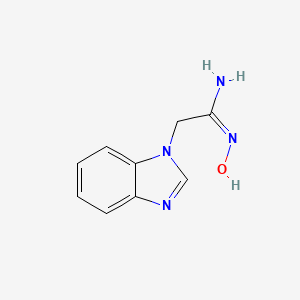
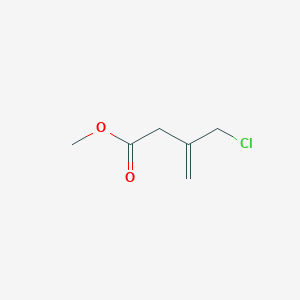
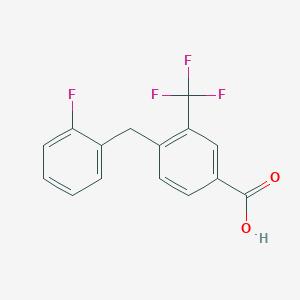
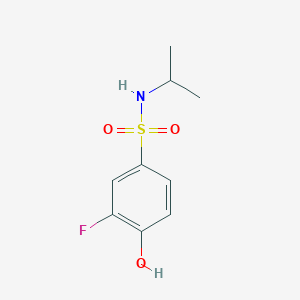
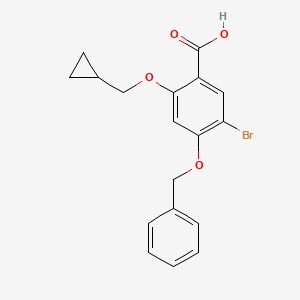

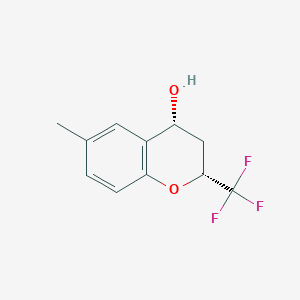
![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)
![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)
